molecular formula C19H19N5O2S B2384249 N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 883963-81-3

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

货号: B2384249
CAS 编号: 883963-81-3
分子量: 381.45
InChI 键: XOLNTERWFCLNMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is a novel chemical entity designed for research purposes, built upon the pharmacologically promising [1,2,4]triazolo[4,3-a]quinoxaline scaffold. This fused heterocyclic system is recognized as a privileged structure in medicinal chemistry due to its versatile interactions with various biological targets . The compound features a benzenesulfonamide moiety, a group known to significantly enhance the pharmacokinetic properties and binding affinity of molecules, often contributing to enzyme inhibitory activity . This molecule is of significant interest for early-stage drug discovery and pharmacological profiling. Compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline core have demonstrated a broad spectrum of potential biological activities in scientific literature, suggesting several avenues for research. Investigations into analogous structures have revealed promising anti-diabetic properties , showing inhibitory activity against carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase . Furthermore, this chemical class has been explored for anti-Alzheimer potential through the inhibition of acetylcholinesterase (AChE), a key target in mitigating cholinergic deficit . Another prominent area of research is oncology , where similar derivatives have exhibited cytotoxic and anti-proliferative effects on various cancer cell lines, potentially through mechanisms such as DNA intercalation and topoisomerase II inhibition . Researchers can utilize this compound to probe these and other biological mechanisms, study structure-activity relationships (SAR), and identify potential lead compounds for further optimization. For Research Use Only (RUO): This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-9-17-21-22-19-18(20-15-12-7-8-13-16(15)24(17)19)23(2)27(25,26)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLNTERWFCLNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the triazoloquinoxaline core. The final step involves the sulfonation of the quinoxaline derivative with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. For instance, microwave-mediated, catalyst-free synthesis in dry toluene at elevated temperatures (e.g., 140°C) has been reported to be effective . This method offers advantages such as reduced reaction times and improved product purity.

化学反应分析

Types of Reactions

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

科学研究应用

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide has a wide range of scientific research applications:

作用机制

The mechanism of action of N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . Molecular docking studies have revealed its binding affinity towards adenosine receptors, which play a role in its cytotoxic activity .

相似化合物的比较

Structural Analogs within the [1,2,4]Triazolo[4,3-a]quinoxaline Family

N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide

This compound () differs from the target molecule by substituting the 1-propyl group with a 2-methylpropyl (isobutyl) chain. Key comparisons include:

  • Steric Effects : Bulkier substituents may alter binding affinity to TopoII or DNA.
  • Pharmacokinetics : Propyl vs. isobutyl chains could influence tissue distribution and half-life.
Property Target Compound (1-propyl) Analog (1-isobutyl)
Substituent at 1-position Propyl 2-Methylpropyl
LogP (Predicted) ~3.2 ~3.8
Metabolic Stability Moderate Lower (steric hindrance)
Bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline Derivatives

highlights a bis-triazoloquinoxaline derivative (2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide) with potent TopoII inhibition and cytotoxicity against Caco-2 cells. Key distinctions from the target compound include:

  • Core Structure : The bis-triazolo system enhances DNA intercalation but reduces solubility.
  • Biological Activity : The fluorophenylacetamide group in the analog may contribute to apoptosis induction via additional hydrophobic interactions.
  • Mechanism : Both compounds likely intercalate DNA, but the target’s sulfonamide group could modulate enzyme inhibition (e.g., TopoII) through hydrogen bonding.
Property Target Compound Bis-triazoloquinoxaline Analog
Core Structure Mono-triazoloquinoxaline Bis-triazoloquinoxaline
TopoII IC50 (Caco-2) Not reported 0.42 µM
Solubility (aqueous) Higher (sulfonamide) Lower

Heterocyclic Compounds with Divergent Cores

Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives

describes compounds like 4-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-ylmethyl]-benzonitrile. These feature a pyrazine core instead of quinoxaline, leading to:

  • Electronic Properties : Pyrazine’s electron-deficient ring may reduce DNA intercalation but enhance binding to enzymatic pockets (e.g., kinases).
  • Biological Targets : Likely divergent mechanisms (e.g., kinase inhibition vs. TopoII/DNA targeting).
  • Substituent Effects : The benzonitrile group in the patent compound suggests a preference for polar interactions, contrasting with the sulfonamide’s hydrogen-bonding capacity.
Property Target Compound Pyrrolo-triazolopyrazine Analog
Core Heterocycle Quinoxaline Pyrazine
Predicted Target TopoII/DNA Kinases/Receptors
Key Functional Group Benzenesulfonamide Benzonitrile

生物活性

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the following chemical formula:

C19H19N5O2S\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

It features a triazoloquinoxaline core, which is known for its diverse biological activities, including anticancer and antimicrobial effects. The sulfonamide moiety contributes to its pharmacological profile by enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds containing the triazoloquinoxaline framework exhibit promising anticancer properties. For instance, derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown significant cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve DNA intercalation and inhibition of topoisomerase II activity.

Table 1: Cytotoxic Activity of Triazoloquinoxaline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
16HCT-1162.44DNA intercalation
16HepG26.29Topo II inhibition
VIIaHCT-1162.62DNA intercalation
VIIaHepG23.91Topo II inhibition

This table summarizes the IC50 values for selected compounds, indicating their potency against specific cancer cell lines. The data suggest that structural modifications can significantly influence biological activity.

Antiviral Activity

In addition to anticancer properties, this compound has been investigated for antiviral activity. Certain derivatives have shown effectiveness against viral infections by interfering with viral replication processes.

Case Study: Antiviral Efficacy

A study evaluated the antiviral potential of triazolo[4,3-a]quinoxaline derivatives against HIV and other viruses. The results demonstrated that specific substitutions at the C-2 and N-3 positions significantly enhanced antiviral activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound's ability to intercalate into DNA has been linked to its cytotoxic effects on cancer cells.
  • Topoisomerase Inhibition : Inhibition of topoisomerase II disrupts DNA replication and repair processes in cancer cells.
  • Antiviral Mechanisms : By interfering with viral enzymes or replication pathways, it exhibits potential as an antiviral agent.

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide, and how are they addressed?

  • Answer : The synthesis involves multi-step reactions, including cyclization to form the triazoloquinoxaline core and sulfonamide coupling. Common challenges include regioselectivity during cyclization and purification of intermediates.

  • Cyclization : Acidic/basic conditions (e.g., H₂SO₄ or KOH) are used to promote ring closure, but side products like regioisomers may form. Column chromatography or recrystallization is critical for isolation .
  • Sulfonamide Coupling : Optimizing reaction time (e.g., 12–24 hrs at 80°C) and stoichiometry (1.2:1 sulfonyl chloride to amine) improves yield. NMR monitoring ensures completion .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Answer : Analytical techniques include:

  • HPLC-MS : To confirm molecular weight and detect impurities (<1% threshold).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and verifies substitution patterns .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry of the triazoloquinoxaline core .

Advanced Research Questions

Q. What computational methods are used to predict the biological target interactions of this compound?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to targets like DNA topoisomerase II or kinase domains. Key findings:

  • The triazoloquinoxaline core intercalates with DNA base pairs (ΔG ≈ -9.2 kcal/mol), while the sulfonamide group hydrogen-bonds with active-site residues (e.g., Asp86 in EGFR) .
  • Limitation : Solvation effects may require explicit solvent models to refine predictions .

Q. How do structural modifications (e.g., propyl vs. methyl substituents) affect its pharmacokinetic properties?

  • Answer : Modifying the N-alkyl chain (e.g., propyl vs. methyl) alters logP and solubility:

  • Propyl Group : Increases lipophilicity (logP +0.5) but reduces aqueous solubility (0.8 mg/mL vs. 1.2 mg/mL for methyl).
  • Methoxy Substituents : Enhance metabolic stability (CYP3A4 t₁/₂ increased by 40%) .
    • Methodology : Use QSAR models (e.g., SwissADME) to predict ADMET profiles and validate with in vitro hepatic microsomal assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across cell lines)?

  • Answer : Variability arises from cell-specific efflux pumps or assay conditions. Mitigation strategies:

  • Standardized Assays : Use identical cell passages, serum-free media, and ATP-based viability kits (e.g., CellTiter-Glo).
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects .

Methodological Guidance

Q. How to design SAR studies for triazoloquinoxaline derivatives?

  • Answer :

  • Core Modifications : Vary substituents on the quinoxaline ring (e.g., electron-withdrawing groups at position 7 enhance DNA intercalation).
  • Side Chain Optimization : Replace the benzenesulfonamide with heteroaromatic sulfonamides (e.g., pyridine-3-sulfonamide) to improve selectivity .
  • Data Analysis : Use principal component analysis (PCA) to correlate structural features with activity clusters .

Q. What in vitro assays are most relevant for evaluating anticancer potential?

  • Answer : Prioritize assays aligned with hypothesized mechanisms:

  • DNA Damage : Comet assay or γ-H2AX foci quantification.
  • Apoptosis : Caspase-3/7 activation (Fluorometric Assay Kit).
  • Cell Cycle : Flow cytometry with propidium iodide staining .

Structural and Mechanistic Insights

Q. How does the compound’s conformation influence its binding to biological targets?

  • Answer : The planar triazoloquinoxaline core facilitates π-π stacking with DNA/RNA nucleobases, while the sulfonamide’s sulfonyl group adopts a twisted conformation to avoid steric clashes in enzyme active sites .

Q. What spectroscopic techniques characterize charge-transfer complexes formed by this compound?

  • Answer :

  • UV-Vis Spectroscopy : Detect charge-transfer bands (λmax ~350 nm in DMSO).
  • Cyclic Voltammetry : Measure redox potentials (E₁/₂ ≈ -0.7 V vs. Ag/AgCl) to assess electron-donating capacity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。